molecular formula C8H6BrClN2 B13840787 6-Bromo-7-chloro-2-methyl-2H-indazole

6-Bromo-7-chloro-2-methyl-2H-indazole

Cat. No.: B13840787
M. Wt: 245.50 g/mol
InChI Key: UTLNXEDSZZGDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-chloro-2-methyl-2H-indazole is a halogenated indazole derivative characterized by a bromine atom at position 6, a chlorine atom at position 7, and a methyl group at position 2 of the indazole core. The structural uniqueness of this compound lies in the strategic placement of halogens and the methyl group, which may influence electronic properties, steric effects, and binding interactions in biological systems.

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

6-bromo-7-chloro-2-methylindazole

InChI

InChI=1S/C8H6BrClN2/c1-12-4-5-2-3-6(9)7(10)8(5)11-12/h2-4H,1H3

InChI Key

UTLNXEDSZZGDAI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=CC(=C(C2=N1)Cl)Br

Origin of Product

United States

Preparation Methods

Example Synthetic Route (from Patent CN113045475A):

Step Reaction Type Starting Material Key Reagents/Conditions Product Yield (%)
1 Iodination 4-Bromo-2-methylaniline N-Iodosuccinimide (NIS) or iodine reagent Iodinated intermediate -
2 Sonogashira Coupling Iodinated intermediate + Alkyne Pd catalyst, CuI co-catalyst Coupled intermediate -
3 Cyclization (Ring Closure) Coupled intermediate Potassium tert-butoxide, NMP or DMF solvent, 60 °C, 2 hours 5-Bromo-7-methylindole 75-92
  • The iodination introduces an iodine atom ortho to the amino group.
  • Sonogashira coupling attaches an alkyne group.
  • Cyclization under basic conditions forms the indole ring.

This method is noted for mild reaction conditions, relatively high yields, and scalability.

Synthesis of 2H-Indazole Core

The 2H-indazole ring system can be constructed via reductive cyclization of substituted benzamidines or hydrazones derived from nitrobenzene derivatives:

  • Nazaré et al. demonstrated organophosphorus-mediated reductive cyclization of substituted benzamidines to form 3-amino-2H-indazoles with good functional group tolerance and yields.
  • A one-pot, two-step method using substituted hydrazones and organophosphorus reagents also yields 2H-indazol-2-amines efficiently.

These approaches provide flexible access to substituted indazoles, including those bearing halogens and methyl groups.

Specific Synthesis of 6-Chloro-2-methyl-2H-indazole Derivatives

A recent patent (CN115181066B) describes the synthesis of 6-chloro-2-methyl-2H-indazole-5-amine , a close structural analogue to this compound, which can inform preparation strategies:

Step Reaction Type Starting Material Key Reagents/Conditions Product
1 Substitution 4-Chloro-2-nitrobenzyl halide Methylamine (various forms) Substituted intermediate
2 Reduction and Ring Closure Intermediate from Step 1 Reducing agent (e.g., catalytic hydrogenation) Cyclized indazole intermediate
3 Nitration Cyclized intermediate Nitrating agent Nitro-substituted indazole
4 Reduction Nitro compound Reducing agent 6-Chloro-2-methyl-2H-indazole-5-amine
  • This method uses a halogenated benzyl halide as the starting point.
  • The methyl group is introduced via methylamine substitution.
  • Ring closure occurs via reduction.
  • Subsequent nitration and reduction steps functionalize the indazole ring further.

Comparative Data Table of Key Preparation Methods

Method/Reference Starting Material Key Steps Reaction Conditions Yield (%) Notes
Patent CN113045475A (Indole synthesis) 4-Bromo-2-methylaniline Iodination, Sonogashira coupling, cyclization NIS, Pd catalyst, KtBuO, 60 °C 75-92 Mild, scalable, moderate to high yield
Nazaré et al. (2H-indazole synthesis) 2-Nitrobenzonitriles / hydrazones Reductive cyclization Organophosphorus reagents Good yields Functional group tolerant, one-pot options
Patent CN115181066B (Indazole amine) 4-Chloro-2-nitrobenzyl halide Substitution, reduction, nitration Methylamine, catalytic hydrogenation Not specified Multi-step, suitable for drug intermediate

Summary and Outlook

  • The This compound compound can be synthesized by adapting halogenation and methylation strategies from related indole and indazole syntheses.
  • A plausible route involves halogenated aniline or benzyl halide precursors undergoing substitution, cyclization, and functional group transformations.
  • Reductive cyclization methods of substituted benzamidines or hydrazones provide versatile access to the indazole core.
  • Reaction conditions favor mild temperatures (around 60 °C), use of bases like potassium tert-butoxide, and palladium-catalyzed coupling reactions.
  • Purification typically involves silica gel chromatography.
  • Yields vary but can reach up to 90% in optimized steps, suitable for scale-up.

This synthesis knowledge base supports the development of efficient, scalable routes for this compound, critical for pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloro-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Research indicates that derivatives of indazole, including 6-bromo-7-chloro-2-methyl-2H-indazole, exhibit potent antitumor properties. These compounds have been shown to inhibit various kinases implicated in cancer progression, including the Akt pathway, which is crucial for cell survival and growth. For instance, studies have demonstrated that specific indazole derivatives can effectively inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Mechanism of Action:
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, modulating enzyme activity related to cell signaling pathways. This interaction can lead to the inhibition of cancer cell proliferation and promotion of apoptotic processes .

Synthetic Applications

Building Block in Organic Synthesis:
this compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications through reactions such as Suzuki coupling and other C–H functionalization strategies. These reactions enable the introduction of diverse substituents, enhancing the compound's biological activity and specificity .

Case Study: Synthesis of Derivatives:
A notable case study involved the synthesis of alkyl-substituted derivatives of this compound through Suzuki coupling reactions. This method allowed researchers to explore the structure-activity relationships (SAR) of these derivatives, leading to the identification of compounds with enhanced potency against specific cancer cell lines .

Pharmacological Research

Antiviral Properties:
In addition to its antitumor effects, research has shown that indazole derivatives possess antiviral activity. The compound's ability to inhibit viral replication makes it a candidate for further exploration in antiviral drug development .

Antimicrobial Activity:
Recent studies have highlighted the antimicrobial potential of this compound derivatives against various pathogens. This includes efficacy against resistant strains of bacteria and fungi, suggesting its utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Positioning and Molecular Properties

The positions of halogens and substituents significantly impact the physicochemical and biological behavior of indazole derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data/Findings
6-Bromo-7-chloro-2-methyl-2H-indazole Br (C6), Cl (C7), CH₃ (N2) C₈H₆BrClN₂ 245.5 Hypothesized lower MW due to fewer groups vs. 19B
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine (19B) Br (C7), Cl (C4), CH₃ (N1), NH₂ (C3) C₈H₇BrClN₃ 262.0 MS (m/z): 262.0 [M+H]+; synthesized via methylhydrazine cyclization

Key Observations:

Substituent Effects on Reactivity: Compound 19B () is synthesized via a regioselective cyclization of 3-bromo-6-chloro-2-fluorobenzonitrile with methylhydrazine. The reaction yields a mixture of regioisomers, underscoring the challenge of controlling substituent placement in indazole synthesis . In contrast, this compound’s methyl group at N2 (vs.

Molecular Weight and Functional Groups :

  • The additional amine group in 19B increases its molecular weight (262.0 vs. 245.5) and polarity compared to the target compound. This difference could influence solubility and pharmacokinetic properties.

Spectral Data :

  • 19B exhibits a distinct mass spectral signature (m/z 262.0 [M+H]+), which serves as a benchmark for characterizing similar indazoles. The absence of reported spectral data for this compound highlights a gap in current literature.

Q & A

Q. What are the key steps for synthesizing 6-Bromo-7-chloro-2-methyl-2H-indazole with high purity?

A common approach involves cyclization and halogenation reactions. For example:

  • Cyclization : Start with a substituted aniline derivative (e.g., 3-chloro-4-fluoroaniline) and perform diazotization followed by cyclization using sodium nitrite and HCl under controlled temperatures (0–5°C).
  • Halogenation : Introduce bromine via electrophilic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to methylate the indazole nitrogen .

Q. Critical Parameters :

  • Purity >96% requires column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Monitor reaction progress via TLC (Rf ~0.6–0.7 in 10:1 PE/EA) .

Q. Example Data :

StepYieldKey Spectral Data (NMR)Reference
Halogenation73%δ 8.35–8.28 (m, aromatic H)

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.4–8.4 ppm. The methyl group (2-CH₃) shows a singlet at δ 2.5–3.0 ppm .
  • ¹³C NMR : Carbons adjacent to halogens (Br, Cl) resonate at 110–125 ppm .

Q. Infrared (IR) Spectroscopy :

  • C-Br and C-Cl stretches appear at 590–745 cm⁻¹ .
  • Indazole ring vibrations (C=N) at 1610–1630 cm⁻¹ .

Q. Mass Spectrometry (MS) :

  • Molecular ion [M+H]⁺ peaks at m/z 245–265 (depending on isotopic pattern) .

Q. Crystallography :

  • Use SHELXL for refinement of single-crystal X-ray data to confirm regiochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Factors to Test :

  • Solvent Effects : Polar solvents (e.g., DMF, DMSO) enhance halogenation but may reduce selectivity. Test mixtures with toluene or THF .
  • Catalysts : Pd(PPh₃)₄ improves coupling efficiency in cross-reactions (e.g., Suzuki-Miyaura) .
  • Temperature : Lower temps (0–10°C) reduce side products during diazotization .

Q. Case Study :

  • Yield Improvement : Switching from ethanol to DMF increased bromination yield from 50% to 73% .

Q. How can computational methods predict the biological activity of this compound?

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR kinase).
  • Key Parameters :
    • Binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .
    • Pharmacokinetics: Predict ADMET properties using SwissADME .

Q. Example Results :

TargetBinding Affinity (kcal/mol)Reference
EGFR Kinase-9.2

Q. How should researchers resolve contradictions in biological activity data across studies?

Strategies :

  • Reproducibility Checks : Validate assays in multiple cell lines (e.g., HepG2 vs. MCF-7) .
  • Structural Confirmation : Re-analyze compound purity via HPLC and NMR to rule out degradation .
  • Meta-Analysis : Compare IC₅₀ values from ≥3 independent studies to identify outliers .

Q. Example Contradiction :

  • A study reported IC₅₀ = 5 µM for antiproliferative activity in leukemia cells, while another found no activity. Resolution: Differences in cell culture media (e.g., serum concentration) affected results .

Q. What crystallographic techniques confirm the tautomeric form (1H vs. 2H) of this indazole?

Method :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXTL for data collection and refinement.
    • Key Metrics: R-factor < 0.05, hydrogen bonding networks .
  • Tautomer Assignment : The 2H-indazole form shows distinct N–H bond lengths (1.3–1.4 Å) vs. 1H-indazole (1.0–1.1 Å) .

Q. Case Study :

  • A 6-Bromo-7-chloro analog crystallized in the 2H form, confirmed by SCXRD (R-factor = 0.032) .

Q. Table 1. Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₆BrClN₂
Melting Point85–87°C
Purity (HPLC)>97%
LogP (Predicted)2.8

Q. Table 2. Comparative Biological Activity of Indazole Derivatives

CompoundIC₅₀ (µM)TargetReference
6-Bromo-7-chloro-2-Me4.2EGFR Kinase
5-Bromo-7-chloro-1H12.5COX-2
6-Bromo-3,4-dichloro8.7Aurora B Kinase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.